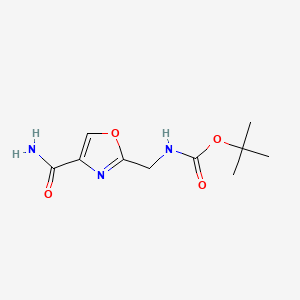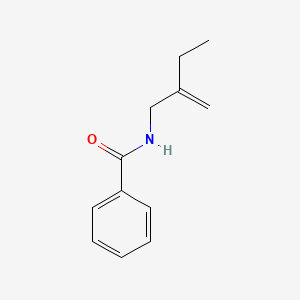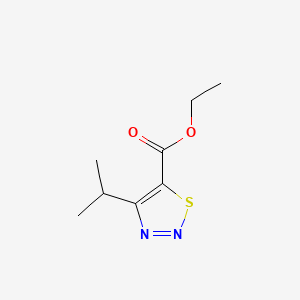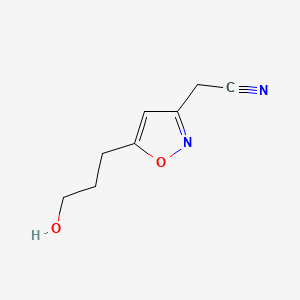![molecular formula C7H5NO3 B573404 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione CAS No. 168543-12-2](/img/structure/B573404.png)
1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is a heterocyclic compound that features a fused furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a furan derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application, such as its role as an enzyme inhibitor in medicinal chemistry .
Comparison with Similar Compounds
1-Methyl-1H-pyrrole: Shares the pyrrole ring but lacks the fused furan ring.
Furo[2,3-b]pyridine: Contains a similar fused ring system but with a pyridine instead of a pyrrole.
Indole Derivatives: Feature a fused benzene and pyrrole ring system, offering different chemical properties.
Uniqueness: 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel pharmaceuticals and advanced materials .
Properties
IUPAC Name |
1-methylfuro[3,4-b]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-8-3-2-4-5(8)7(10)11-6(4)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFORCMGIMQSRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665026 |
Source


|
| Record name | 1-Methyl-1H-furo[3,4-b]pyrrole-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168543-12-2 |
Source


|
| Record name | 1-Methyl-1H-furo[3,4-b]pyrrole-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B573327.png)


![6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B573330.png)
![2-[4-(2-Furyl)-3-thienyl]furan](/img/structure/B573333.png)
![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)


![Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B573339.png)


